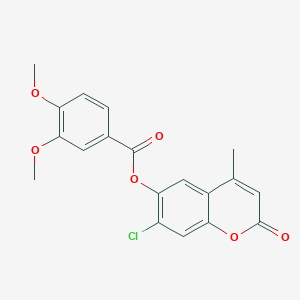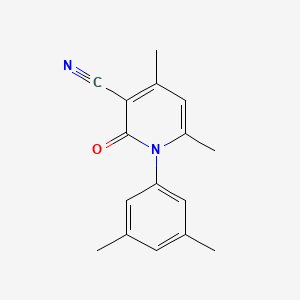![molecular formula C16H16ClN3O3 B14948245 1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide](/img/structure/B14948245.png)
1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a pyrrolidine ring, and a piperidinecarboxamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorophenyl group. One common synthetic route involves the reaction of a chlorophenyl-substituted ketone with a piperidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the molecule into smaller fragments.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the development of new materials and products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE can be compared to other similar compounds, such as:
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one: A synthetic cathinone with stimulant properties.
4-Chloromethcathinone: Another synthetic cathinone with similar structural features.
Indole derivatives: Compounds with an indole ring structure that exhibit a wide range of biological activities.
Eigenschaften
Molekularformel |
C16H16ClN3O3 |
|---|---|
Molekulargewicht |
333.77 g/mol |
IUPAC-Name |
1-[1-(3-chlorophenyl)-2,5-dioxopyrrol-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H16ClN3O3/c17-11-2-1-3-12(8-11)20-14(21)9-13(16(20)23)19-6-4-10(5-7-19)15(18)22/h1-3,8-10H,4-7H2,(H2,18,22) |
InChI-Schlüssel |
LBXMWQVHXMBOMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C2=CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N-[4-(acetylamino)phenyl]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B14948164.png)

![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide](/img/structure/B14948182.png)
![ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B14948187.png)

![Methyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14948207.png)
![1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B14948214.png)
![3-benzyl-5-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948222.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B14948228.png)
![Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14948230.png)
![5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B14948246.png)
![(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B14948260.png)
![N-[(E)-amino{[(2E)-6-ethoxy-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B14948268.png)
